molecular formula C11H10O3S B8528952 (4-Cyclopropylsulfanylphenyl)oxoacetic acid

(4-Cyclopropylsulfanylphenyl)oxoacetic acid

Cat. No. B8528952
M. Wt: 222.26 g/mol
InChI Key: XLULWLRVYSRNCI-UHFFFAOYSA-N
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Description

(4-Cyclopropylsulfanylphenyl)oxoacetic acid is a useful research compound. Its molecular formula is C11H10O3S and its molecular weight is 222.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Cyclopropylsulfanylphenyl)oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Cyclopropylsulfanylphenyl)oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

2-(4-cyclopropylsulfanylphenyl)-2-oxoacetic acid

InChI

InChI=1S/C11H10O3S/c12-10(11(13)14)7-1-3-8(4-2-7)15-9-5-6-9/h1-4,9H,5-6H2,(H,13,14)

InChI Key

XLULWLRVYSRNCI-UHFFFAOYSA-N

Canonical SMILES

C1CC1SC2=CC=C(C=C2)C(=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2M aqueous NaOH (163 ml) was added to a solution of ethyl (4-cyclopropylsulfanylphenyl)oxoacetate (40.62 g, 162.5 mmol) in EtOH (200 ml) and the stirred mixture heated at 60° C. for 2 h. After cooling, the mixture was concentrated to 150 ml and washed with ether (2×100 ml). Sufficient concentrated HCl was then added to adjust the pH to 1 and the resulting precipitate was extracted into EtOAc (2×300 ml). The combined organic phases were washed with water (3×100 ml), brine (200 ml) and dried (MgSO4). Removal of the solvent afforded the title compound: m/z (ES−)=221.0 [M−H+]−.
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163 mL
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40.62 g
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200 mL
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Synthesis routes and methods II

Procedure details

In a flask (4-cyclopropylsulfanyl-phenyl)-oxo-acetic acid ethyl ester (9.19 g, 36.71 mmol) was dissolved in toluene (20 mL) and heated to 50° C. in an oil bath. To this heated solution was then added an aqueous sodium hydroxide solution (3 M solution, 15.17 mL, 45.52 mmol) dropwise keeping the temperature of the reaction below 60° C. The reaction was then stirred at 50° C. for 1.5 h. After this time the reaction was removed from the oil bath and concentrated hydrochloric acid (3.5 mL, 42.2 mmol) was added dropwise while the reaction was still at 50° C. It was then allowed to cool to 25° C. and stirred for 16 h. The solids were filtered off and washed with water (10 mL) and toluene (10 mL) to afford (4-cyclopropylsulfanyl-phenyl)-oxo-acetic acid (3.41 g, 42%) as a white solid and used without purification.
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9.19 g
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20 mL
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15.17 mL
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3.5 mL
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Synthesis routes and methods III

Procedure details

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